Deptropine

Anesthesiology Premedication Antisialogogue

Prioritize Deptropine (CAS 604-51-3) for your research protocols requiring a validated, dual-action H1/mAChR antagonist with a unique dibenzocycloheptene-tropane structure. Unlike generic alternatives, Deptropine is a proven tool compound for autophagy blockade studies in hepatoma models and a critical positive control for pediatric anticholinergic CNS toxicity due to its narrow therapeutic index. It is also a lead compound for HEV antiviral research targeting the NF-κB-RIPK1-caspase axis. Do not substitute with cyproheptadine or ipratropium, as clinical data demonstrate Deptropine's distinct binding affinity, longer antisialogogue duration, and unique adverse event profile. Ensure your studies are powered with the correct, evidence-backed molecule.

Molecular Formula C23H27NO
Molecular Weight 333.5 g/mol
CAS No. 604-51-3
Cat. No. B1209320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeptropine
CAS604-51-3
SynonymsBS 6987
BS-6987
deptropine
deptropine citrate
Deptropine FNA
dibenzheptropine
dibenzheptropine citrate
Tropane, 3alpha-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-, citrate (1:1)
Molecular FormulaC23H27NO
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35
InChIInChI=1S/C23H27NO/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23/h2-9,18-20,23H,10-15H2,1H3
InChIKeyZWPODSUQWXAZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 60 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deptropine (CAS 604-51-3): An Antihistamine with Dual Anticholinergic Activity for Research Applications


Deptropine (dibenzheptropine) is a first-generation antihistamine of the dibenzocycloheptene class that acts as an antagonist at both histamine H1 receptors and muscarinic acetylcholine receptors [1][2]. It is typically formulated as the citrate salt and is classified under ATC code R06AX16 [1][3]. Its core structure comprises a tropane moiety linked via an ether bond to a dibenzocycloheptene system [2], conferring a dual mechanism of action: blocking H1 receptor-mediated allergic responses while concurrently inhibiting acetylcholine-mediated smooth muscle contraction and glandular secretion [4][5].

Why Deptropine Cannot Be Replaced by Other Anticholinergic Antihistamines in Respiratory or Preclinical Research


Deptropine cannot be considered interchangeable with other anticholinergic antihistamines (e.g., cyproheptadine, diphenhydramine) or pure anticholinergics (e.g., ipratropium, atropine). Its unique structural features—a tropane nucleus linked to a dibenzocycloheptene—yield a specific dual-receptor profile with quantifiable differences in binding affinity, duration of action, and adverse event thresholds compared to its closest analogs [1][2]. Clinical studies directly comparing deptropine with atropine and ipratropium demonstrate that simple substitution leads to either insufficient bronchodilation, altered cardiac responses, or higher incidence of dose-dependent CNS adverse events in pediatric populations [3][4].

Deptropine (CAS 604-51-3): Quantitative Differentiation Against Key Comparators


Deptropine Exhibits Weaker Antisialogogue Potency but Longer Duration than Atropine in Premedication

In a comparative clinical trial evaluating the antisialogogue (saliva-reducing) effect for preoperative premedication, deptropine citrate demonstrated lower peak intensity but a longer duration of action compared to atropine sulphate. This temporal difference is critical for procedures where sustained control of secretions is required without the need for repeated dosing. [1]

Anesthesiology Premedication Antisialogogue

Ipratropium Bromide Provides Significantly Greater and Faster Bronchodilation than Deptropine Citrate in Asthma and Chronic Bronchitis

A double-blind crossover trial directly compared the bronchodilatory effects of ipratropium bromide aerosol, deptropine citrate aerosol, and placebo in 16 patients with defined asthma or chronic bronchitis. Ipratropium bromide produced significantly greater and more rapid bronchodilation than deptropine citrate. This highlights that while both are anticholinergics, ipratropium is superior for acute bronchodilation. [1]

Respiratory Medicine Bronchodilation COPD

Deptropine Shows Potent Anti-Hepatitis E Virus (HEV) Activity in a High-Throughput Screening Assay

In a high-throughput screening of over 1000 FDA-approved drugs, deptropine was identified as a potent inhibitor of hepatitis E virus (HEV) replication. The anti-HEV activity of deptropine was found to be independent of its histamine receptor antagonism, instead involving the NF-κB-RIPK1-caspase axis. This represents a novel, non-canonical mechanism of action with potential for repurposing as an antiviral agent. [1]

Virology Antiviral Research Hepatitis E

Deptropine Induces Hepatoma Cell Death by Blocking Autophagosome-Lysosome Fusion

In preclinical studies, deptropine has been shown to induce hepatoma cell death by blocking the fusion of autophagosomes with lysosomes, thereby disrupting autophagic flux. In a xenograft nude mouse model, deptropine administered at a dose of 2.5 mg/kg significantly inhibited tumor growth. This mechanism is distinct from its canonical antihistamine activity and positions deptropine as a potential anticancer agent warranting further investigation. [1]

Oncology Autophagy Hepatocellular Carcinoma

Pediatric Safety Signal: Dose-Dependent Psychiatric Adverse Events at Doses ≥0.06 mg/kg/day

A pharmacovigilance report documented severe psychiatric adverse events in 16 children (aged 1-10 years) receiving deptropine at daily doses ranging from 0.6 to 3 mg (approximately ≥0.06 mg/kg). Within 1-3 days of treatment initiation, 7 children experienced hallucinations and 6 exhibited aggressive behavior or agitation. All patients recovered rapidly upon discontinuation, suggesting a dose-dependent, reversible effect. This safety profile necessitates strict adherence to dosing guidelines (≤0.03 mg/kg) in pediatric research or therapeutic use. [1]

Pediatrics Pharmacovigilance Drug Safety

Deptropine's Anticholinergic Affinity Profile: Moderate Binding to Acetylcholine-Binding Proteins

Radioligand displacement assays reveal deptropine's affinity for invertebrate acetylcholine-binding proteins (AChBP). It exhibits a Ki of 2000 nM (2.0 µM) against Lymnaea stagnalis AChBP and a Ki of 6310 nM (6.3 µM) against Aplysia californica AChBP when displacing [3H]epibatidine. These values provide a quantitative measure of its interaction with a surrogate for the nicotinic acetylcholine receptor ligand-binding domain and establish a baseline affinity profile distinct from other tropane derivatives. [1]

Molecular Pharmacology Receptor Binding Anticholinergic

Deptropine (CAS 604-51-3): Evidence-Backed Research Applications


Investigating Autophagy Inhibition in Hepatocellular Carcinoma

Based on the demonstrated in vivo efficacy at 2.5 mg/kg in a hepatoma xenograft model [1], Deptropine is a validated tool compound for studying the effects of autophagosome-lysosome fusion blockade on tumor progression. Researchers should prioritize Deptropine for experiments designed to dissect this specific mechanism.

Pediatric Dosing and CNS Safety Studies

Given the documented dose-dependent psychiatric adverse events at doses ≥0.06 mg/kg/day in children [1], Deptropine is the compound of choice for research models investigating anticholinergic-induced CNS toxicity in pediatric populations. Its narrow therapeutic index makes it a critical positive control for such studies.

Antiviral Screening and Repurposing for Hepatitis E Virus

The identification of Deptropine as a potent inhibitor of HEV replication in a high-throughput screen of >1000 drugs [1] positions it as a unique research tool for studying HEV biology and as a lead compound for antiviral development. It is specifically applicable for experiments exploring the NF-κB-RIPK1-caspase axis in viral infection.

Comparative Anticholinergic Pharmacology in Respiratory Models

The direct clinical comparison showing significantly lower bronchodilatory potency compared to ipratropium bromide [1] and longer antisialogogue duration compared to atropine [2] makes Deptropine a valuable reference compound for studies requiring a nuanced, dual-action anticholinergic profile distinct from pure anticholinergics or pure antihistamines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deptropine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.